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Compound of Interest

Compound Name: 5-Methoxyindole-2-carboxylic acid

Cat. No.: B127561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxyindole-2-carboxylic acid, a compound of interest in neuroprotective research. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 5-Methoxyindole-2-carboxylic acid provide

detailed information about its proton and carbon environments.

¹H NMR Data
The ¹H NMR spectrum of 5-Methoxyindole-2-carboxylic acid was recorded in DMSO-d₆. The

chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

COOH ~12.9 Broad Singlet -

NH ~11.6 Singlet J(NH, H3) = 2.1 Hz

H-4 7.370 Doublet J(H-4, H-6) = 0.7 Hz

H-6 7.114 Doublet of Doublets
J(H-6, H-7) = 8.9 Hz,

J(H-6, H-4) = 2.5 Hz

H-3 7.045 Doublet J(H-3, NH) = 2.1 Hz

H-7 6.928 Doublet J(H-7, H-6) = 8.9 Hz

OCH₃ 3.769 Singlet -

Data sourced from ChemicalBook.[1]

¹³C NMR Data
The ¹³C NMR spectral data for 5-Methoxyindole-2-carboxylic acid in DMSO-d₆ reveals the

chemical shifts for each carbon atom in the molecule.
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Assignment Chemical Shift (δ) in ppm

C=O 163.5

C-5 154.2

C-7a 131.9

C-2 129.8

C-3a 127.5

C-7 113.6

C-4 112.9

C-3 102.8

C-6 102.1

OCH₃ 55.2

Note: This data is based on a comprehensive spectroscopic and computational study.[2]

Experimental Protocol for NMR Analysis
Sample Preparation: A sample of approximately 40 mg of 5-Methoxyindole-2-carboxylic acid
is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency

of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse sequence.

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
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Acquisition Parameters (¹³C NMR):

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance

of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm

for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 5-Methoxyindole-2-carboxylic acid exhibits characteristic absorption

bands corresponding to its functional groups. The data presented below is for a polymorph of

the compound.[3]

Wavenumber (cm⁻¹) Assignment Intensity

3200-2000
O-H stretch (carboxylic acid

dimer)
Broad

~3300 N-H stretch Medium

1695 C=O stretch (carboxylic acid) Strong

1259 C-O stretch (carboxylic acid) Strong

1206 C-O-C stretch (methoxy group) Strong
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Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the

C=O stretch suggests the presence of a carboxylic acid dimer in the solid state.[3]

Experimental Protocol for IR Spectroscopy
Sample Preparation: As 5-Methoxyindole-2-carboxylic acid is a solid, the spectrum can be

obtained using the KBr pellet method or as a thin solid film.

KBr Pellet Method: A small amount of the finely ground compound (1-2 mg) is mixed with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure to form a transparent pellet.

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g.,

methanol or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and

the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data
The mass spectrum of 5-Methoxyindole-2-carboxylic acid was obtained using electron

ionization.
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m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular Ion)

174 Moderate [M - OH]⁺

146 High [M - COOH]⁺

131 Moderate [M - COOH - CH₃]⁺

103 Moderate [C₇H₅O]⁺

Data sourced from NIST WebBook.[4]

Fragmentation Pattern: The molecular ion at m/z 191 is prominent. Key fragmentation

pathways include the loss of a hydroxyl radical (-OH) to form the ion at m/z 174, and the loss of

the carboxylic acid group (-COOH) to yield the base peak at m/z 146. Further fragmentation of

the m/z 146 ion can occur through the loss of a methyl radical from the methoxy group.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe

or after separation by gas chromatography (GC), provided the compound is sufficiently volatile

and thermally stable.

Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a

beam of high-energy electrons (typically 70 eV).

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300)

to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-Methoxyindole-2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

2. An experimental and density functional study on conformational and spectroscopic
analysis of 5-methoxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b127561?utm_src=pdf-body-img
https://www.benchchem.com/product/b127561?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_4382-54-1_1hnmr.htm
https://pubmed.ncbi.nlm.nih.gov/25255480/
https://pubmed.ncbi.nlm.nih.gov/25255480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. mdpi.com [mdpi.com]

4. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxyindole-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127561#spectroscopic-data-of-5-methoxyindole-2-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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